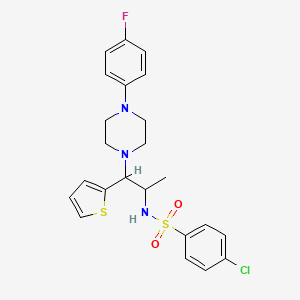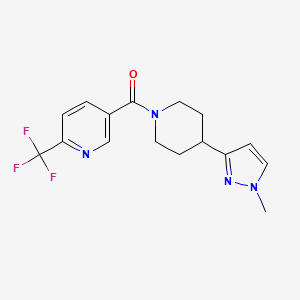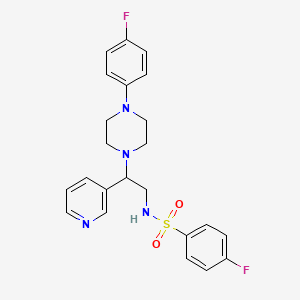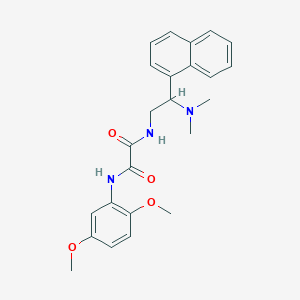![molecular formula C14H16N4O B2379539 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034260-35-8](/img/structure/B2379539.png)
2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds involves the use of NH-pyrazole carbonic acids as a key intermediate . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine core is discussed . A set of building blocks based on the 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C8H15Cl2N3 . The exact mass is 223.0643029 g/mol .Chemical Reactions Analysis
The compound is part of a series of 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine (THPP) compounds that effectively inhibit a broad range of nucleos (t)ide-resistant HBV variants .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.13 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 43.8 Ų .Applications De Recherche Scientifique
Chemical Synthesis and Properties
Research on related chemical families, such as pyrazoles and pyrazolopyrimidines, underscores their significance in medicinal chemistry and organic synthesis. Pyrazoles are highlighted for their pharmacophore properties, playing a critical role in the synthesis of biologically active compounds. Their derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antiviral effects, among others (A. M. Dar & Shamsuzzaman, 2015). Similarly, pyrazolo[1,5-a]pyrimidine scaffolds are recognized for their broad medicinal properties, providing a basis for developing drug-like candidates with diverse therapeutic potentials (S. Cherukupalli et al., 2017).
Catalytic and Synthetic Applications
The synthesis of heterocyclic compounds, including those with pyrazole and pyrazolopyrimidine cores, often utilizes innovative catalytic methods, highlighting the importance of such scaffolds in drug development and synthetic chemistry. Research emphasizes the versatility of these compounds in forming complexes with metal ions, which could be exploited in catalysis, material science, and medicinal chemistry (M. Boča et al., 2011).
Medicinal Chemistry and Biological Applications
Pyrazolopyrimidines, as a privileged heterocycle, have been extensively studied for their structural similarity to purines, leading to significant medicinal applications. They exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and CNS agent properties. The structural activity relationship (SAR) studies of these compounds are of great interest, providing insights for further medicinal chemistry explorations to develop potent drug candidates (S. Cherukupalli et al., 2017).
Propriétés
IUPAC Name |
2-pyridin-3-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(8-11-2-1-5-15-10-11)17-12-4-7-18-13(9-12)3-6-16-18/h1-3,5-6,10,12H,4,7-9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUOTTSYDWDNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2379464.png)


![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)


![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2379474.png)

